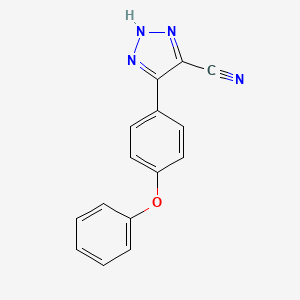

4-(3-phenoxylphenyl)-5-cyano-2H-1,2,3-triazole

Description

Evolution of Triazole-Based Scaffolds in Kinase Inhibition Research

The integration of 1,2,3-triazole moieties into kinase inhibitors represents a paradigm shift in structure-based drug design. Early research focused on triazole’s bioisosteric properties, mimicking peptide bonds while resisting metabolic degradation. Contemporary strategies exploit the triazole core’s dual functionality: its 1,2,3-regioisomer provides distinct hydrogen-bonding capabilities compared to 1,2,4-triazoles, enabling selective interactions with kinase hinge regions.

Key milestones include:

- 2000s : Identification of triazole’s capacity to anchor inhibitors in kinase ATP pockets through N2–N3 dipole interactions.

- 2010s : Development of hybrid scaffolds linking triazoles to naphthoquinones, yielding multi-kinase inhibitors with submicromolar IC50 values against CDK2 and FLT4.

- 2020s : Rational design of triazole-quinazoline conjugates demonstrating nanomolar MET kinase inhibition through simultaneous occupancy of hydrophobic back pockets and solvent-front regions.

Table 1 : Structural Evolution of Triazole-Based Kinase Inhibitors

| Generation | Core Structure | Kinase Targets | IC50 Range | Key Modifications |

|---|---|---|---|---|

| 1st | Simple 1,2,3-triazole | EGFR, PDGFR | 5–10 µM | Phenyl substituents at N1 |

| 2nd | Naphthoquinone-triazole | CDK2, FLT4, PDGFRA | 0.22–11.32 µM | 1,4-Naphthoquinone fusion |

| 3rd | Quinazoline-triazole | MET, PDGFRA | 0.08–0.25 µM | Quinazoline-Triazole conjugates |

The progression from first- to third-generation inhibitors illustrates how strategic functionalization of the triazole core enhances both potency and kinase selectivity. For 4-(3-phenoxylphenyl)-5-cyano-2H-1,2,3-triazole, the para-phenoxyl group introduces steric bulk that may limit off-target binding, while the cyano substituent at C5 enhances electron-withdrawing effects critical for hinge region interactions.

Structural Significance of 2H-1,2,3-Triazole Core in ErbB/HER Family Targeting

The 2H-1,2,3-triazole tautomer exhibits distinct electronic properties compared to its 1H counterpart, with calculated dipole moments of 4.2 D versus 3.1 D, respectively. This enhanced polarity enables:

- Hinge Region Engagement : N3 of the triazole forms a critical hydrogen bond with backbone amides (e.g., EGFR’s Met793), while C4-substituents project into the hydrophobic ribose pocket.

- Allosteric Modulation : Bulky 3-phenoxylphenyl groups induce conformational changes in the activation loop, as observed in molecular dynamics simulations of HER2-triazole complexes.

- Selectivity Filters : The cyano group at C5 creates a steric clash with Thr790 gatekeeper residues in wild-type EGFR while accommodating larger residues in mutant isoforms.

Comparative analysis of binding modes reveals:

- EGFR (ErbB1) : Triazole N2 interacts with Lys721, while the phenoxyl group occupies the DFG-out pocket.

- HER2 (ErbB2) : The cyano substituent forms a water-mediated hydrogen bond with Thr862, a residue critical for heterodimerization.

- HER4 (ErbB4) : π-π stacking between the triazole ring and Phe961 stabilizes the inactive conformation.

Figure 1 : Proposed Binding Mode of this compound in EGFR

Kinase Domain Interactions

--------------------- ----------------------------

ATP-binding cleft Triazole N3→Met793 H-bond

Hydrophobic back pocket Phenoxylphenyl π-stacking

Solvent-front region Cyano dipole with Thr790

Properties

Molecular Formula |

C15H10N4O |

|---|---|

Molecular Weight |

262.27 g/mol |

IUPAC Name |

5-(4-phenoxyphenyl)-2H-triazole-4-carbonitrile |

InChI |

InChI=1S/C15H10N4O/c16-10-14-15(18-19-17-14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,(H,17,18,19) |

InChI Key |

LHOBXXROLCTUBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NNN=C3C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the 3-phenoxylphenyl intermediate via Ullmann-type coupling reactions between substituted phenols and halogenated phenyl precursors.

- Introduction of the cyano group and construction of the 1,2,3-triazole ring through cyclization reactions involving azides or nitrile-containing precursors.

- Regioselective formation of the triazole ring to yield the 4-substituted triazole with a cyano group at the 5-position.

This approach is supported by synthetic routes described in patent literature and peer-reviewed articles focusing on related triazole derivatives.

Ullmann Coupling for Phenoxylphenyl Intermediate

A key step is the Ullmann reaction, a copper-catalyzed coupling between 3-phenol derivatives and halogenated phenylacetic acid salts or phenyl halides to form the 3-phenoxylphenyl moiety. This step is crucial for assembling the biaryl ether linkage:

- Phenol or thiophenol salts react with 2-bromophenyl or 2-chlorophenyl precursors in the presence of copper catalysts and bases.

- The reaction conditions typically involve elevated temperatures and polar aprotic solvents.

- The resulting 2-(3-phenoxyphenoxy)phenylacetic acids or related intermediates serve as precursors for further transformations.

This method is detailed in patent US 5,334,748 and related chemical literature, which provide extensive examples and conditions for Ullmann-type couplings leading to phenoxylphenyl intermediates.

Formation of the 1,2,3-Triazole Ring

The triazole ring is formed via cyclization reactions involving azides and alkynes or nitrile-containing substrates:

- The Huisgen 1,3-dipolar cycloaddition (CuAAC) is a common method for synthesizing 1,2,3-triazoles, often catalyzed by copper salts.

- For cyano-substituted triazoles, nitrile groups are introduced either before or during ring formation.

- Regioselectivity is controlled by the choice of substrates and reaction conditions, favoring 4-substituted triazoles with cyano groups at the 5-position.

Recent studies have shown that bases such as sodium carbonate and solvents like dimethylformamide (DMF) facilitate high yields and regioselectivity in triazole formation.

Alternative Synthetic Routes

Other methods include:

- Treatment of phenylacetates or ketoesters with bases and methyl formate to generate intermediates that cyclize into triazoles.

- Use of methoxymethylenating reagents to convert ketoesters into methoxy-substituted intermediates that undergo cyclization.

- One-pot syntheses combining multiple steps without isolation of intermediates, improving efficiency.

These approaches are described in patent literature and organic synthesis reviews, providing flexibility in preparing various substituted triazoles including cyano derivatives.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Analytical Data

- Triazole derivatives similar to this compound have been characterized by NMR, mass spectrometry, and melting point analysis confirming structure and purity.

- Regioselective synthesis is achievable by controlling base type and reaction temperature, with sodium carbonate in DMF providing optimal results.

- The presence of the cyano group at the 5-position enhances the electronic properties of the triazole, influencing reactivity and potential applications.

Scientific Research Applications

ErbB2 Inhibitor II has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the structure-activity relationship of triazole derivatives and their interactions with biological targets.

Biology: Employed in cell signaling studies to investigate the role of ErbB2 in cellular processes such as proliferation and differentiation.

Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancers overexpressing ErbB2. It is also used in combination with other anticancer agents to assess synergistic effects.

Industry: Applied in the development of diagnostic assays and screening platforms for identifying novel ErbB2 inhibitors.

Mechanism of Action

ErbB2 Inhibitor II exerts its effects by binding to the ATP-binding site of the ErbB2 receptor, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells overexpressing ErbB2 . The molecular targets include the ErbB2 receptor and its associated signaling pathways, such as the PI3K/AKT and MAPK pathways .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₅H₁₀N₄O

- Molecular Weight : 262.27 g/mol

- Synthetic Routes : Typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" approach .

Structural Analogues and Functional Group Variations

The biological and physicochemical properties of 1,2,3-triazoles are highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:

Key Comparative Insights

Electronic Effects: The cyano group in 4-(3-phenoxyphenyl)-5-cyano-2H-1,2,3-triazole enhances polarity and hydrogen-bonding capacity compared to halogenated analogues (e.g., 5-(4-chlorophenyl)-2H-triazole-4-carbonitrile). This likely improves target binding in kinase inhibition . Fluorine substituents (e.g., in Compound 5) increase lipophilicity and metabolic stability, favoring antimicrobial activity .

Biological Activity: Anticancer vs. Antimicrobial: The phenoxyphenyl-cyano combination in the target compound is optimized for kinase inhibition, while chloro/fluoro-thiazole derivatives (e.g., Compound 5) prioritize membrane penetration for antimicrobial action . Benzodiazolyl-triazoles (e.g., 9a) exhibit α-glucosidase inhibition due to extended π-conjugation and hydrogen-bonding motifs .

Synthetic Accessibility :

- The target compound benefits from CuAAC click chemistry , ensuring regioselectivity and high yields . In contrast, CF₃-substituted triazoles (e.g., ) require harsh conditions due to electron-withdrawing effects, complicating synthesis.

Crystallographic Data :

- Isostructural analogues (e.g., Compounds 4 and 5) show identical packing motifs except for halogen adjustments (Cl vs. Br), highlighting the role of van der Waals interactions in crystal engineering .

Q & A

Q. What are the optimal synthetic routes for 4-(3-phenoxylphenyl)-5-cyano-2H-1,2,3-triazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution on pre-functionalized triazole precursors. For example, analogous compounds (e.g., 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol) were synthesized via thiol-ene reactions under nitrogen atmosphere, with yields optimized by varying solvents (e.g., DMF vs. THF) and catalysts (e.g., CuI vs. Pd(PPh₃)₄) . Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are recommended.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to confirm substituent positions (e.g., phenoxylphenyl proton shifts at δ 7.2–7.8 ppm) and FT-IR for cyano group detection (~2200 cm⁻¹) .

- Crystallography : Employ single-crystal X-ray diffraction (SHELX software suite) for precise structural elucidation. Refinement protocols should include absorption corrections and anisotropic displacement parameters for heavy atoms .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., triazole-thione derivatives with antimicrobial activity). Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa), ensuring controls for solvent interference .

Q. What strategies mitigate solubility and stability challenges during experimental workflows?

- Methodological Answer :

- Solubility : Test co-solvents (DMSO:water mixtures) or surfactants (Tween-80) for aqueous systems.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization is preferred for long-term storage .

Q. What are common pitfalls in elemental analysis and purity assessment?

- Methodological Answer : Discrepancies in CHNS analysis often arise from incomplete combustion. Use high-purity standards and triplicate runs. For HPLC purity, optimize mobile phase (e.g., acetonitrile/0.1% TFA) to resolve closely eluting impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) guide electronic property analysis and reactivity predictions?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP with 20% exact exchange) to model frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311++G(d,p) are suitable for calculating charge distribution on the triazole ring and cyano group. Compare with experimental UV-Vis spectra for validation .

Q. What structural modifications enhance bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Effects : Replace phenoxylphenyl with fluorophenyl (increased lipophilicity) or introduce electron-withdrawing groups (e.g., -NO₂) to modulate triazole ring electronics .

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., CYP450). Prioritize modifications that improve binding affinity (ΔG < −8 kcal/mol) .

Q. How should contradictory bioactivity data across studies be resolved?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., assay pH, cell passage number). Replicate experiments under standardized conditions (CLSI guidelines) and validate via orthogonal assays (e.g., fluorometric vs. colorimetric readouts) .

Q. What advanced crystallographic techniques refine disordered structures in triazole derivatives?

Q. How do dynamic NMR and mass spectrometry elucidate tautomeric equilibria in solution?

- Methodological Answer :

- Dynamic NMR : Acquire variable-temperature -NMR (25–60°C) to observe coalescence of triazole proton signals. Calculate activation energy (ΔG‡) using Eyring plots.

- HRMS : Employ ESI-TOF to detect tautomeric forms (e.g., 1H vs. 2H-triazole) via exact mass differences (<0.001 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.